Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate
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Overview
Description
tert-Butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a tert-butyl ester group, a chloropyrazine ring, and an azepane ring. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloropyrazine-2-carboxylic acid with tert-butyl azepane-1-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrazine ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .
Medicine: In medicinal chemistry, tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropyrazine ring may play a crucial role in binding interactions, while the azepane ring can influence the compound’s overall conformation and stability .
Comparison with Similar Compounds
- tert-Butyl 4-[(5-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate
- tert-Butyl 4-[(6-chloropyrazin-2-yl)methyl]azepane-1-carboxylate
- tert-Butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate exhibits unique properties due to the presence of the azepane ring. This ring structure can enhance the compound’s stability and influence its binding interactions with molecular targets. Additionally, the specific substitution pattern on the pyrazine ring can affect the compound’s reactivity and overall biological activity .
Properties
Molecular Formula |
C16H25ClN4O2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
tert-butyl 4-[(6-chloropyrazin-2-yl)-methylamino]azepane-1-carboxylate |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-8-5-6-12(7-9-21)20(4)14-11-18-10-13(17)19-14/h10-12H,5-9H2,1-4H3 |
InChI Key |
UVEPWDOMNUOTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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